molecular formula C10H13N3O2 B1518273 3-[(2-Aminophenyl)formamido]propanamide CAS No. 1156868-60-8

3-[(2-Aminophenyl)formamido]propanamide

Cat. No.: B1518273
CAS No.: 1156868-60-8
M. Wt: 207.23 g/mol
InChI Key: VWZCXPFSTNJUPC-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)formamido]propanamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features an amide group attached to a phenyl ring with an amino substituent, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a reaction between 2-aminophenylformamide and propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group, resulting in 3-[(2-nitrophenyl)formamido]propanamide.

  • Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.

  • Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Using nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: 3-[(2-nitrophenyl)formamido]propanamide

  • Reduction: this compound

  • Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-[(2-Aminophenyl)formamido]propanamide is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of protein interactions and enzyme inhibition.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

3-[(2-Aminophenyl)formamido]propanamide is unique due to its specific structural features. Similar compounds include:

  • 2-[(2-Aminophenyl)formamido]ethanamide: Similar structure but with an ethanamide group instead of propanamide.

  • 3-[(3-Aminophenyl)formamido]propanamide: Similar structure but with a different position of the amino group on the phenyl ring.

Properties

IUPAC Name

2-amino-N-(3-amino-3-oxopropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZCXPFSTNJUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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